“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with the molecular weight of 205.3. It is also known by its IUPAC name, 3-methyl-4-(4-methylpiperazin-1-yl)aniline.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3. This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride” are not available, it’s important to note that this compound, like other anilines, may participate in reactions typical for aromatic amines.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.30 g/mol. It is predicted to have a boiling point of 353.1±37.0 °C and a density of 1.092±0.06 g/cm3. It is soluble in methanol.
Synthesis Analysis
Nucleophilic Aromatic Substitution: This approach would involve reacting a suitably substituted nitrobenzene derivative with N-methylpiperazine to install the piperazine moiety. Subsequent reduction of the nitro group would yield the desired aniline. []
Buchwald-Hartwig Coupling: This palladium-catalyzed cross-coupling reaction could be employed to attach the 4-methylpiperazine ring to a 3-methylaniline derivative. []
Molecular Structure Analysis
Piperazine Conformation: The piperazine ring likely adopts a chair conformation due to steric factors. [, ]
Dihedral Angle: The dihedral angle between the aniline ring and the piperazine ring is likely influenced by steric interactions and potential intramolecular hydrogen bonding. []
Chemical Reactions Analysis
Acylation: The aniline nitrogen can react with acyl chlorides or anhydrides to form amides. This reaction is frequently employed in medicinal chemistry to introduce structural diversity and modulate the physicochemical properties of drug candidates. [, , , , , , ]
Alkylation: The aniline nitrogen can also undergo alkylation reactions with alkyl halides or other alkylating agents to form N-alkylated anilines. [, , ]
Diazotization: The aniline group can be diazotized using sodium nitrite and hydrochloric acid, forming a diazonium salt. This highly reactive intermediate can then be used in various coupling reactions to introduce new substituents onto the aromatic ring. []
Mechanism of Action
G Protein-Coupled Receptors (GPCRs): Piperazine derivatives are known to interact with a variety of GPCRs. []
Kinases: Kinase inhibitors often contain heterocyclic amines like piperazine as part of their structure. [, , , , , , , , ]
Ion Channels: Piperazine derivatives can modulate the activity of various ion channels. []
Applications
Oncology: Researchers have utilized this scaffold to develop tyrosine kinase inhibitors, which play crucial roles in regulating cell growth and proliferation, making them attractive targets for cancer therapy. [, , , , , , ]
Inflammatory Diseases: This core structure has been incorporated into the design of kinase inhibitors targeting p38α MAP kinase, a key mediator of inflammation. []
Cardiovascular Diseases: Researchers have explored the potential of derivatives containing this scaffold for developing selective antagonists for the human vasopressin V1A receptor, which is involved in regulating blood pressure and fluid balance. [, ]
Related Compounds
Imatinib (Freebase)
Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used to treat leukemia. While commonly characterized as various piperazin-1-ium salts (mesylate, picrate, etc.), the freebase form of Imatinib is relevant here. []
Relevance: Imatinib, specifically its freebase form, shares a core structural motif with 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride. Both compounds possess a 4-methylpiperazin-1-yl substituent, highlighting a potential area of structural similarity and shared chemical properties. []
Compound Description: This compound is a potent cyclin-dependent kinase (CDK) inhibitor with potential applications in treating hematologic malignancies. []
Relevance: Similar to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride, this compound features a 4-methylpiperazin-1-yl group. This structural commonality suggests potential similarities in their binding affinities or interactions with biological targets. []
Compound Description: This compound is synthesized from 4-methylbenzoic acid and serves as a useful building block in organic synthesis. []
Relevance: This compound shares the 4-methylpiperazin-1-yl substituent with 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride. The difference lies in the linker between this substituent and the aromatic ring, suggesting potential variations in their physicochemical properties. []
Compound Description: FN-1501 acts as a dual inhibitor of FLT3 and CDKs, showing potential as a therapeutic agent for acute myeloid leukemia. []
Relevance: FN-1501 and 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride both incorporate the 4-methylpiperazin-1-yl group linked through a methylene bridge to an aromatic ring. This structural similarity might contribute to shared pharmacophoric features. []
Compound Description: KSK05104 is a potent and selective IKKβ inhibitor, demonstrating apoptosis-inducing activity in human colon cancer cells. []
Relevance: Both KSK05104 and 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride contain the 4-methylpiperazin-1-yl group, although with different linker lengths and compositions. This variation suggests a potential role of the linker in modulating the compounds' biological activities. []
Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, with potential for treating chronic myeloid leukemia (CML). []
Relevance: This compound shares the 4-methylpiperazin-1-ylmethyl-3-(trifluoromethyl)phenyl substructure with 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride. The key difference is the presence of the imidazo[1,2-b]pyridazin-3-ylethynyl group in AP24534, which likely contributes to its distinct BCR-ABL inhibitory activity. []
Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor, demonstrating potential as an antitumor agent, particularly in combination therapies. []
Compound Description: This particular compound serves as a starting point for the development of novel FLT3 and CDK inhibitors, particularly in the context of acute myeloid leukemia. []
Relevance: Structurally analogous to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride, this compound features a 4-methylpiperazin-1-ylmethyl moiety connected to a benzamide ring. This shared substructure suggests potential similarities in their chemical properties and potential biological activities. []
Compound Description: Azipranone is recognized for its antitussive properties and has been studied for its absorption, distribution, metabolism, and excretion (ADME) profile in various species. []
Relevance: Both Azipranone and 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride incorporate the 4-methylpiperazin-1-yl group, albeit with different linker lengths and cyclic structures. This difference in structure might contribute to their distinct pharmacological profiles. []
Compound Description: CHMFL-ABL/KIT-155 exhibits potent inhibitory activity against ABL and c-KIT kinases, making it a potential therapeutic candidate for CML and gastrointestinal stromal tumors (GISTs). []
Relevance: CHMFL-ABL/KIT-155 and 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride share the 4-methylpiperazin-1-ylmethylphenyl core structure. The presence of the 3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide moiety in CHMFL-ABL/KIT-155 likely contributes to its unique dual kinase inhibitory activity. []
Compound Description: This compound demonstrates dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2), suggesting potential as an anti-inflammatory agent. []
Compound Description: SAR216471 functions as a potent, selective, and reversible P2Y12 receptor antagonist, exhibiting promising antiplatelet and antithrombotic activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
6-Methylchromone hydrate is a chromone derivative. Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred as 1,4-benzapyranes or γ-benzopyrones.